N-(3-Cyano-4,5-dimethyl-1H-pyrrol-2-YL)-2-({5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)acetamide
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Overview
Description
N-(3-Cyano-4,5-dimethyl-1H-pyrrol-2-YL)-2-({5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a pyrrole ring, a triazinoindole moiety, and a sulfanylacetamide group, making it an interesting subject for research in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Cyano-4,5-dimethyl-1H-pyrrol-2-YL)-2-({5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrrole ring, followed by the introduction of the cyano and methyl groups. The triazinoindole moiety is then synthesized separately and coupled with the pyrrole derivative through a sulfanylacetamide linkage. Common reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing large-scale reactors and purification systems. The process would also need to comply with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
N-(3-Cyano-4,5-dimethyl-1H-pyrrol-2-YL)-2-({5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, strong acids or bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction could produce reduced forms of the compound.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions .
Mechanism of Action
The mechanism of action of N-(3-Cyano-4,5-dimethyl-1H-pyrrol-2-YL)-2-({5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Disilanes: Organosilicon compounds with unique electronic structures.
Marine-derived compounds: Natural products with antimicrobial properties.
Triazinylmorpholinium chloride: Used as a condensing agent in organic synthesis.
Uniqueness
N-(3-Cyano-4,5-dimethyl-1H-pyrrol-2-YL)-2-({5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)acetamide stands out due to its unique combination of structural features, which confer specific chemical and biological properties
Properties
Molecular Formula |
C19H17N7OS |
---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
N-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C19H17N7OS/c1-10-11(2)21-17(13(10)8-20)22-15(27)9-28-19-23-18-16(24-25-19)12-6-4-5-7-14(12)26(18)3/h4-7,21H,9H2,1-3H3,(H,22,27) |
InChI Key |
WRVINQKWWNWPKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC(=C1C#N)NC(=O)CSC2=NC3=C(C4=CC=CC=C4N3C)N=N2)C |
Origin of Product |
United States |
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